molecular formula C26H24N4O4S B2388190 1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1105238-48-9

1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B2388190
CAS No.: 1105238-48-9
M. Wt: 488.56
InChI Key: NKBVBXDJEOEARI-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial, Antifungal, and Antioxidant Activities

A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, which share structural similarities with the compound of interest, were synthesized. These derivatives underwent evaluation for their antibacterial activity against various Gram-positive and Gram-negative bacteria, and for antifungal activity against Candida strains, Aspergillus niger, and Issatchenkia hanoiensis. Notably, one compound demonstrated significant DPPH free radical scavenging activity, and another exhibited considerable antifungal activity against A. niger, highlighting the potential of these compounds in antibacterial and antifungal applications (L. Jyothish Kumar & V. Vijayakumar, 2017).

Enzyme Inhibition

Sulfonamides, including triazene-substituted sulfamerazine derivatives, were designed and synthesized, then evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes. This research highlights the potential of such compounds in developing treatments for conditions related to enzyme dysfunction (S. Bilginer et al., 2020).

Chemical Transformations

Research into the chemical transformations of related compounds, specifically 3-amino-2-quinolones, has led to the development of new antimalarial drugs. These studies explored acylation with acyl chloride, sulfonyl chloride, and acetic anhydride, leading to the formation of various derivatives, demonstrating the compound's versatility in chemical synthesis and its potential in drug development (Silvia E. Asías et al., 2003).

Synthesis Techniques

Innovative synthesis techniques for tetrahydroisoquinoline sulfonamides have been explored, offering insights into the compound's synthesis and potential modifications. These methods emphasize the compound's role in the synthesis of new molecules with potential pharmacological activities (Chafika Bougheloum et al., 2013).

Properties

IUPAC Name

1-acetyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,4-dihydro-2H-quinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-27-24-12-10-20(16-23(24)26(32)30(17)21-8-4-3-5-9-21)28-35(33,34)22-11-13-25-19(15-22)7-6-14-29(25)18(2)31/h3-5,8-13,15-16,28H,6-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBVBXDJEOEARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C)C(=O)N1C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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